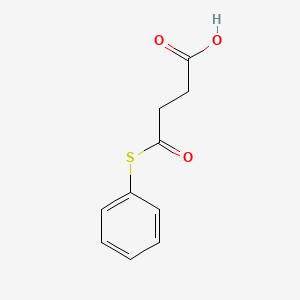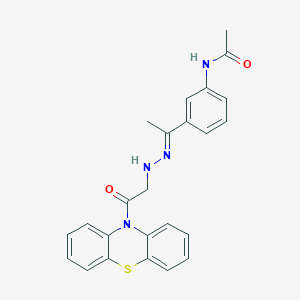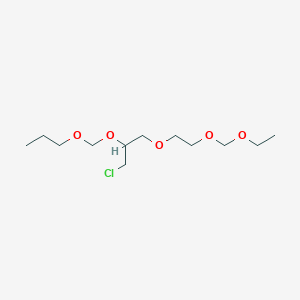![molecular formula C15H24S B14479163 1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene CAS No. 65563-96-4](/img/structure/B14479163.png)
1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5,8-Tetramethyl-12-thiabicyclo[910]dodeca-3,7-diene is an organosulfur heterocyclic compound It is a saturated organic heteromonocyclic parent compound, which means it contains a sulfur atom within a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diene with a sulfur-containing reagent under controlled temperature and pressure conditions. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in its structure can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Humulene epoxide I
- α-Humulene epoxide II
- Humulene epoxide III
- α-Humulene, 1,2-epoxide
- α-Humulene epoxide
Uniqueness
1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene is unique due to its sulfur-containing bicyclic structure, which distinguishes it from other similar compounds. This structural feature imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
65563-96-4 |
|---|---|
Formule moléculaire |
C15H24S |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
1,5,5,8-tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene |
InChI |
InChI=1S/C15H24S/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3 |
Clé InChI |
RNAZTWUZAUOIKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C=CCC2(C(S2)CC1)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


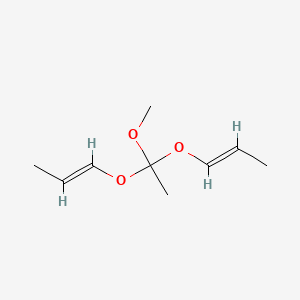
![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)


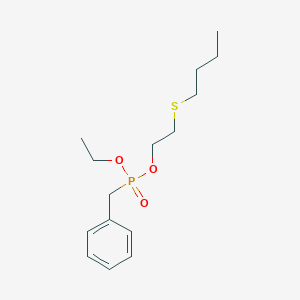
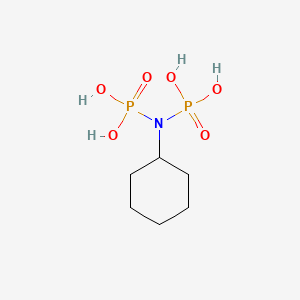

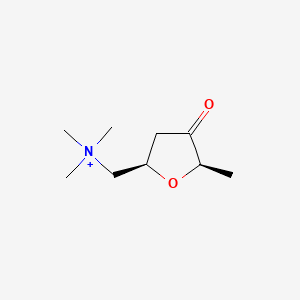
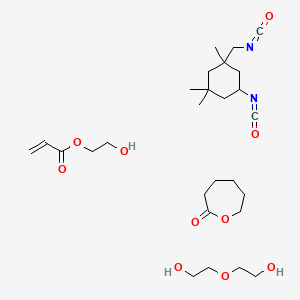
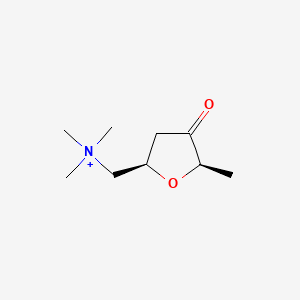
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
